6-Cyclopropyl-3-({1-[(1r,4r)-4-methylcyclohexanecarbonyl]piperidin-4-yl}methyl)-3,4-dihydropyrimidin-4-one
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Overview
Description
6-Cyclopropyl-3-({1-[(1r,4r)-4-methylcyclohexanecarbonyl]piperidin-4-yl}methyl)-3,4-dihydropyrimidin-4-one is a synthetic compound that has garnered attention for its diverse chemical properties and potential applications in various fields, including chemistry, biology, and medicine. This compound features a unique structure that incorporates cyclopropyl and piperidinyl groups, making it a valuable subject for scientific investigation.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Cyclopropyl-3-({1-[(1r,4r)-4-methylcyclohexanecarbonyl]piperidin-4-yl}methyl)-3,4-dihydropyrimidin-4-one typically involves multiple steps, including cyclopropylation, piperidinylation, and dihydropyrimidination. Each step requires precise control of reaction conditions, such as temperature, pH, and the use of specific catalysts.
Industrial Production Methods: Industrial-scale production of this compound necessitates optimization of these synthetic routes to ensure high yield and purity. Common techniques employed include batch processing, continuous flow reactions, and the use of advanced separation methods to isolate and purify the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where specific functional groups are transformed into their oxidized forms.
Reduction: Reduction reactions can occur, leading to the gain of electrons and the reduction of certain functional groups.
Substitution: Substitution reactions involve the replacement of one atom or group in the molecule with another atom or group.
Common Reagents and Conditions: Reagents such as hydrogen peroxide, sodium borohydride, and various halides are commonly used in these reactions. Conditions like controlled temperature, pressure, and solvent choice are critical for achieving desired outcomes.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. Oxidation typically yields oxidized derivatives, while reduction results in reduced forms of the compound. Substitution can produce a wide range of substituted analogs.
Scientific Research Applications
6-Cyclopropyl-3-({1-[(1r,4r)-4-methylcyclohexanecarbonyl]piperidin-4-yl}methyl)-3,4-dihydropyrimidin-4-one has been explored for its potential in various fields:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in modulating biological pathways and its effects on cellular functions.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 6-Cyclopropyl-3-({1-[(1r,4r)-4-methylcyclohexanecarbonyl]piperidin-4-yl}methyl)-3,4-dihydropyrimidin-4-one exerts its effects involves interaction with specific molecular targets, such as enzymes or receptors. These interactions can lead to the modulation of various signaling pathways, ultimately influencing cellular behavior and function. The precise molecular mechanisms and targets are subjects of ongoing research.
Comparison with Similar Compounds
Compared to other similar compounds, 6-Cyclopropyl-3-({1-[(1r,4r)-4-methylcyclohexanecarbonyl]piperidin-4-yl}methyl)-3,4-dihydropyrimidin-4-one stands out due to its unique structural features and diverse reactivity. Similar compounds include:
5-Cyclopropyl-3-{1-[(1r,4r)-4-ethylcyclohexanecarbonyl]piperidin-4-yl}-3,4-dihydropyrimidin-4-one: Differing mainly by the presence of an ethyl group instead of a methyl group.
4-Cyclopropyl-3-{1-[(1r,4r)-4-phenylcyclohexanecarbonyl]piperidin-4-yl}-3,4-dihydropyrimidin-4-one:
This uniqueness makes it a valuable compound for further research and development in multiple scientific fields.
Properties
IUPAC Name |
6-cyclopropyl-3-[[1-(4-methylcyclohexanecarbonyl)piperidin-4-yl]methyl]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31N3O2/c1-15-2-4-18(5-3-15)21(26)23-10-8-16(9-11-23)13-24-14-22-19(12-20(24)25)17-6-7-17/h12,14-18H,2-11,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUOQWVDAPSWEPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)C(=O)N2CCC(CC2)CN3C=NC(=CC3=O)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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